E-7-Dodecen-1-ol acetate
CAS No.: 16695-41-3
Cat. No.: VC21042528
Molecular Formula: C14H26O2
Molecular Weight: 226.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16695-41-3 |
---|---|
Molecular Formula | C14H26O2 |
Molecular Weight | 226.35 g/mol |
IUPAC Name | [(E)-dodec-7-enyl] acetate |
Standard InChI | InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-7H,3-5,8-13H2,1-2H3/b7-6+ |
Standard InChI Key | MUZGQHWTRUVFLG-VOTSOKGWSA-N |
Isomeric SMILES | CCCC/C=C/CCCCCCOC(=O)C |
SMILES | CCCCC=CCCCCCCOC(=O)C |
Canonical SMILES | CCCCC=CCCCCCCOC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
E-7-Dodecen-1-ol acetate is characterized by a specific molecular configuration featuring a trans (E) double bond at the 7-position of a 12-carbon chain with an acetate functional group. The compound's structural and identification details are summarized in Table 1.1.
Basic Identification Parameters
Parameter | Value |
---|---|
CAS Number | 16695-41-3 |
Molecular Formula | C₁₄H₂₆O₂ |
Molecular Weight | 226.35 g/mol |
IUPAC Name | [(E)-dodec-7-enyl] acetate |
Chemical Structure | Linear chain with trans configuration at C7-C8 double bond |
InChI | InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-7H,3-5,8-13H2,1-2H3/b7-6+ |
InChIKey | MUZGQHWTRUVFLG-VOTSOKGWSA-N |
SMILES | CCCC/C=C/CCCCCCOC(=O)C |
The compound consists of a 12-carbon chain with a trans double bond between the 7th and 8th carbon atoms, and an acetate group attached to the terminal carbon . This specific stereochemistry is crucial for its biological activity and distinguishes it from its cis isomer.
Common Synonyms
The compound is known by several names in scientific literature and commercial applications:
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7E-Dodecenyl acetate
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trans-7-dodecenylacetate
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(E)-7-Dodecenyl acetate
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(7E)-dodec-7-en-1-yl acetate
Physical Properties
E-7-Dodecen-1-ol acetate displays physical characteristics typical of medium-chain fatty acid esters. Its physical properties, important for both research applications and industrial handling, are detailed in Table 2.1.
Physical Characteristics
Property | Value | Conditions |
---|---|---|
Physical State | Liquid | At room temperature |
Density | 0.881 g/cm³ | At 20°C, 760 Torr |
Boiling Point | 300.1°C | At 760 mmHg |
Flash Point | 96.5°C | Standard conditions |
Melting Point | Not available | - |
Solubility in Water | Practically insoluble (0.038 g/L) | At 25°C |
Index of Refraction | 1.448 | Standard conditions |
Vapor Pressure | 0.00114 mmHg | At 25°C |
These physical properties are significant for the compound's application in research settings and potential commercial uses . The low water solubility is characteristic of longer-chain esters and affects its bioavailability in aqueous environments .
Spectroscopic Properties
The compound exhibits specific spectroscopic characteristics that aid in its identification and purity assessment. Gas chromatography studies have established its retention index at 1600 on a DB-5 column, which serves as an important parameter for analytical identification . This data is valuable for researchers working with pheromone blends or conducting environmental analyses where precise identification is required.
Synthesis Methods
The synthesis of E-7-Dodecen-1-ol acetate typically involves multiple reaction steps to ensure the correct stereochemistry of the double bond. A patent documents a specific method for synthesizing this compound with high stereoselectivity.
Patented Synthesis Approach
A documented method for synthesizing (E)-7-dodecen-1-ol acetate involves the following key steps:
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Synthesis of 1-tetrahydropyranyloxy-6-bromohexane from 6-bromohexanol
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Reaction with 1-hexyne to form 1-tetrahydropyranyloxy-7-dodecyne
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Subsequent reduction and acetylation steps to obtain the final product
The first step involves protecting the hydroxyl group of 6-bromohexanol with 2,3-dihydropyran, forming a tetrahydropyranyl ether. This protection is necessary to prevent side reactions in subsequent steps. The reaction proceeds with p-toluenesulfonic acid as a catalyst in dichloromethane .
The second step involves an alkynylation reaction where 1-hexyne reacts with the protected bromohexanol under basic conditions, using n-butyllithium at low temperature followed by warming to room temperature .
This synthesis method addresses the challenges of achieving high stereoselectivity for the trans configuration at the C7-C8 double bond, which is critical for the compound's biological activity.
Biological Significance
E-7-Dodecen-1-ol acetate has been studied for its role in biological signaling systems, particularly as a potential semiochemical (chemical signal) that affects animal behavior.
Comparative Studies with Rodents
Female mice showed reduced activity during the first 5 minutes of exposure to the pheromone compared to familiarization periods, further supporting a possible repellent effect . These findings indicate that the compound's effects are species-specific and context-dependent.
Comparison with Z Isomer
An important aspect of understanding E-7-Dodecen-1-ol acetate is comparing it with its geometric isomer, (Z)-7-dodecen-1-yl acetate (cis-7-dodecenyl acetate). This comparison reveals significant differences in biological activity and research focus.
Structural Differences
Both compounds share the same molecular formula (C₁₄H₂₆O₂) and weight (226.35 g/mol) but differ in the configuration around the C7-C8 double bond. The E isomer has the hydrocarbon chains on opposite sides of the double bond (trans configuration), while the Z isomer has them on the same side (cis configuration) .
Research Applications
E-7-Dodecen-1-ol acetate has been investigated for various practical applications, particularly in animal behavior management and pest control strategies.
Animal Attraction Studies
Analytical Detection Methods
Several analytical techniques have been developed and employed for the detection and quantification of E-7-Dodecen-1-ol acetate in various matrices.
Gas Chromatography/Mass Spectrometry
Gas chromatography coupled with mass spectrometry (GC/MS) serves as the primary method for detecting and quantifying E-7-Dodecen-1-ol acetate. Two complementary headspace techniques have been documented:
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Evacuated canister capture followed by cryogenic trapping
These techniques are particularly valuable for analyzing environmental samples and biological specimens where the compound may be present in trace amounts.
Chromatographic Parameters
The compound exhibits specific chromatographic behavior that aids in its identification. Its Van Den Dool and Kratz retention index (RI) on non-polar DB-5 columns has been established as 1600, providing a reliable parameter for analytical identification . Additional studies have reported similar RI values: 1560, 1590.4, and 1587.6 on standard non-polar columns .
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